molecular formula C9H18O3 B14705964 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane CAS No. 13247-10-4

4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane

Cat. No.: B14705964
CAS No.: 13247-10-4
M. Wt: 174.24 g/mol
InChI Key: UPFPATMFENFBIP-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with ethoxymethyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane typically involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-3 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the reagents used.

Scientific Research Applications

4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the substituents, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
  • 4-(Isopropoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
  • 4-(Butoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane

Uniqueness

4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications. Its stability and reactivity also make it a valuable compound in synthetic chemistry and industrial processes.

Properties

CAS No.

13247-10-4

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

4-(ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane

InChI

InChI=1S/C9H18O3/c1-4-9(3)11-7-8(12-9)6-10-5-2/h8H,4-7H2,1-3H3

InChI Key

UPFPATMFENFBIP-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)COCC)C

Origin of Product

United States

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